2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-methoxyphenyl)acetamide is a complex organic compound featuring multiple functional groups. This intricate structure grants the compound unique chemical and biological properties, making it a significant subject in scientific research.
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure can act as a precursor to various synthetic analogs.
Biology and Medicine: In biological and medical research, 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-methoxyphenyl)acetamide is investigated for its bioactive properties. It has shown potential in drug development due to its interactions with specific biological targets.
Industry: Industrially, this compound may be used in the development of new materials with specific chemical or physical properties. Its complex structure lends itself to modifications that can enhance material performance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-methoxyphenyl)acetamide involves multi-step processes that often begin with the formation of imidazo[2,1-c][1,2,4]triazine as the core structure. The reaction typically requires a controlled environment with specific solvents and catalysts to ensure the correct formation of the desired compound. Temperature and pH levels play a critical role in the success of these reactions.
Industrial Production Methods: Industrial synthesis of this compound generally involves large-scale chemical reactors and advanced purification techniques. The process needs to be meticulously monitored to maintain consistent quality and yield. Use of high-efficiency catalysts and continuous flow systems can enhance the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of additional oxo groups or cleaving of existing bonds.
Reduction: Reduction of this compound might be achieved using reducing agents like lithium aluminum hydride, potentially converting carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic ring or at specific functional groups within the molecule.
Common Reagents and Conditions
Oxidizing agents (e.g., H₂O₂, KMnO₄)
Reducing agents (e.g., LiAlH₄)
Solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)
Catalysts such as palladium on carbon (Pd/C)
Major Products: The products from these reactions depend significantly on the reagents and conditions used. Oxidation might produce more complex oxo-compounds, while reduction can lead to simpler derivatives.
Mechanism of Action
The mechanism by which this compound exerts its effects is often linked to its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or activate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-methoxyphenyl)acetamide is unique due to its specific functional groups and the arrangement of these groups within its structure. Similar compounds might include:
2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-hydroxyphenyl)acetamide
2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methoxyphenyl)acetamide
Its uniqueness lies in the specific positioning of the methoxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.
Feel free to dive deeper into any specific section or let me know if there's something more you want to explore about this intriguing compound!
Properties
IUPAC Name |
2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4/c1-29-16-9-5-6-14(12-16)21-17(26)13-25-19(28)18(27)24-11-10-23(20(24)22-25)15-7-3-2-4-8-15/h2-9,12H,10-11,13H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCXLOOFPCTRAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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